GRL-7234

Description

Pathophysiological Significance of Beta-Amyloid Precursor Protein Processing in Alzheimer's Disease

Alzheimer's Disease is characterized by the accumulation of extracellular amyloid plaques and intracellular neurofibrillary tangles in the brain, leading to progressive memory loss and cognitive decline. citeab.comfrontiersin.orgabcam.com The "amyloid cascade hypothesis" posits that the aggregation and accumulation of Aβ peptides are primary events triggering the neurodegenerative cascade in AD. guidetopharmacology.orgresearchgate.netprimerascientific.comnih.govnih.gov

Amyloid Precursor Protein (APP) is a transmembrane protein that undergoes sequential proteolytic cleavage through two main pathways: amyloidogenic and non-amyloidogenic. citeab.comnih.gov In the amyloidogenic pathway, APP is first cleaved by Beta-Secretase 1 (BACE-1), generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). citeab.comnih.govciteab.com Subsequently, C99 is cleaved by the γ-secretase complex, releasing Aβ peptides, including Aβ40 and the more amyloidogenic and toxic Aβ42. citeab.comfrontiersin.orgabcam.comciteab.comciteab.comebi.ac.ukidrblab.net The accumulation of these Aβ peptides, particularly Aβ42, is believed to initiate the formation of amyloid plaques. frontiersin.orgabcam.comresearchgate.netciteab.comebi.ac.ukidrblab.net

Rationale for BACE-1 as a Therapeutic Target in Alzheimer's Disease Pathogenesis

Given its role as the initiating and rate-limiting enzyme in the amyloidogenic pathway, BACE-1 has been identified as a critical therapeutic target for reducing Aβ production in AD. citeab.comguidetopharmacology.orgprimerascientific.comciteab.comebi.ac.uknih.govwikipedia.orgguidetopharmacology.orguni-freiburg.deidrblab.netnih.govnih.govresearchgate.net Studies have shown that BACE-1 levels and activity are elevated in the brains of AD patients. guidetopharmacology.orgprimerascientific.comuni-freiburg.denih.gov Furthermore, genetic studies involving BACE-1 knockout mice have demonstrated a significant reduction in Aβ production, reinforcing BACE-1's importance as a target. guidetopharmacology.orgnih.govidrblab.netresearchgate.net

The rationale for BACE-1 inhibition is to prevent the initial step of Aβ generation, thereby halting or slowing the progression of amyloid plaque formation and subsequent neurodegeneration. primerascientific.comebi.ac.uknih.govidrblab.netnih.gov However, BACE-1 also has other physiological substrates, and its complete inhibition could lead to potential off-target effects. guidetopharmacology.orgnih.govidrblab.netresearchgate.net This necessitates the development of highly selective and potent BACE-1 inhibitors with a favorable safety profile.

Overview of Protease Inhibitors in Drug Discovery Paradigms

Protease inhibitors are molecules that block the function of proteases, which are enzymes that break down proteins. These inhibitors are crucial in drug discovery due to the ubiquitous and vital roles proteases play in various biological processes, from protein maturation and degradation to viral replication and immune responses.

Protease inhibitors can be classified based on the type of protease they inhibit (e.g., aspartic, cysteine, metallo, serine, threonine proteases) or their mechanism of action (e.g., competitive, irreversible, transition state mimics). The successful development of protease inhibitors for other diseases, such as HIV/AIDS, Hepatitis C, and COVID-19, highlights their therapeutic potential and the viability of targeting proteolytic enzymes. Drug discovery efforts in this area often leverage structure-based design, where the three-dimensional structure of the protease active site is used to design molecules that can bind effectively and inhibit enzymatic activity.

Contextualization of GRL-7234 within BACE-1 Inhibitor Research

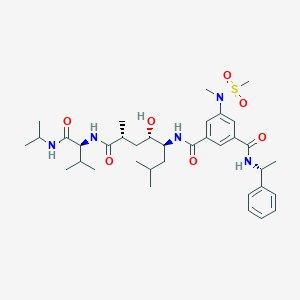

This compound is a notable compound within the landscape of BACE-1 inhibitor research, identified as a potent peptidomimetic inhibitor. ebi.ac.uknih.gov Its design was influenced by the X-ray crystal structure of BACE-1 (memapsin 2) bound to an inhibitor, specifically incorporating a methylsulfonyl alanine (B10760859) as a P2-ligand and a substituted pyrazole (B372694) as a P3-ligand within an isophthalamide-based framework. ebi.ac.uk

Research findings have demonstrated this compound's significant inhibitory activity against BACE-1. In in vitro enzymatic assays, this compound (also referred to as Inhibitor 5d in some studies) exhibited a low nanomolar enzyme inhibitory potency with a Ki value of 1.1 nM against memapsin 2 (BACE-1). ebi.ac.uk Furthermore, it showed potent cellular inhibitory activity, with an IC50 of 39 nM. ebi.ac.uk

In preliminary in vivo studies, a single intraperitoneal administration of this compound at 8 mg/kg in transgenic mice resulted in a 30% reduction of Aβ40 production. ebi.ac.uk These findings underscore this compound's efficacy in inhibiting BACE-1 and reducing Aβ levels, positioning it as an important compound that has served as a reference and a basis for the development of subsequent, even more potent BACE-1 inhibitors with fewer amino acids and amide bonds.

Detailed Research Findings for this compound

| Parameter | Value | Target/Context | Reference |

| Enzyme Inhibitory Potency (Ki) | 1.1 nM | Memapsin 2 (BACE-1) | ebi.ac.uk |

| Cellular Inhibitory Activity (IC50) | 39 nM | Cellular Aβ production | ebi.ac.uk |

| Aβ40 Reduction in Mice | 30% reduction | Transgenic mice (single i.p. administration, 8 mg/kg) | ebi.ac.uk |

Structure

2D Structure

Properties

Molecular Formula |

C36H55N5O7S |

|---|---|

Molecular Weight |

701.9 g/mol |

IUPAC Name |

3-N-[(4S,5S,7R)-5-hydroxy-2,7-dimethyl-8-[[(2S)-3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]amino]-8-oxooctan-4-yl]-5-[methyl(methylsulfonyl)amino]-1-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C36H55N5O7S/c1-21(2)16-30(31(42)17-24(7)33(43)40-32(22(3)4)36(46)37-23(5)6)39-35(45)28-18-27(19-29(20-28)41(9)49(10,47)48)34(44)38-25(8)26-14-12-11-13-15-26/h11-15,18-25,30-32,42H,16-17H2,1-10H3,(H,37,46)(H,38,44)(H,39,45)(H,40,43)/t24-,25-,30+,31+,32+/m1/s1 |

InChI Key |

BJOCXJJVELLFKM-LLWRDSBASA-N |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)C1=CC(=CC(=C1)C(=O)N[C@H](C)C2=CC=CC=C2)N(C)S(=O)(=O)C)O)C(=O)N[C@@H](C(C)C)C(=O)NC(C)C |

Canonical SMILES |

CC(C)CC(C(CC(C)C(=O)NC(C(C)C)C(=O)NC(C)C)O)NC(=O)C1=CC(=CC(=C1)C(=O)NC(C)C2=CC=CC=C2)N(C)S(=O)(=O)C |

Synonyms |

GRL 7234 GRL-7234 GRL7234 |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Grl 7234 As a Bace 1 Inhibitor

Enzymatic Inhibition Kinetics of GRL-7234 against BACE-1

This compound demonstrates potent inhibition of BACE-1. Research has determined its inhibition constant (Ki) to be 1.8 nM nih.gov. The Ki value is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger interaction and more potent inhibition. This low nanomolar Ki value places this compound among the highly potent inhibitors of BACE-1. Another study has reported an IC50 value of 39 nM for this compound. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

While the specific type of enzymatic inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound has not been detailed in the available scientific literature, the reporting of a Ki value strongly suggests a reversible binding mechanism to the active site of the enzyme.

Enzymatic Inhibition Data for this compound against BACE-1

| Parameter | Value | Reference |

|---|---|---|

| Ki | 1.8 nM | nih.gov |

| IC50 | 39 nM |

Substrate Specificity and Binding Affinity Analysis of this compound

The low nanomolar Ki value of 1.8 nM indicates a high binding affinity of this compound for the BACE-1 enzyme nih.gov. This strong affinity is a key characteristic of its potent inhibitory effect.

A comprehensive analysis of the substrate specificity of this compound, detailing its inhibitory effects on other related aspartyl proteases such as BACE-2 and Cathepsin D, is not extensively available in the public domain. High selectivity for BACE-1 over other proteases is a critical attribute for a therapeutic candidate to minimize off-target effects. While one study refers to GRL-8234 (an alternative identifier for this compound) as a "potent and selective BACE1 inhibitor," specific quantitative data on its selectivity profile against other enzymes was not provided researchgate.net.

Allosteric Modulation vs. Active Site Directed Inhibition by this compound

There is no information in the reviewed literature to suggest that this compound acts via an allosteric mechanism, which would involve binding to a site on the enzyme distinct from the active site to induce a conformational change that alters the enzyme's activity.

Comparative Biochemical Activity with Reference BACE-1 Inhibitors

Direct comparative studies of this compound with other well-known BACE-1 inhibitors under identical experimental conditions are limited in the available literature. However, it is possible to compare their reported potencies to provide a relative sense of their biochemical activity. Several BACE-1 inhibitors have advanced to clinical trials, and their inhibitory potencies have been published.

For context, Verubecestat (MK-8931) has a reported IC50 of 2.2 nM and has shown high selectivity for BACE-1 over Cathepsin D (45,000-fold) nih.gov. Another clinical candidate, Elenbecestat (E2609), has an IC50 of 27 nM nih.gov. While a direct comparison is challenging due to variations in assay conditions between different studies, the low nanomolar Ki and IC50 values of this compound indicate that its potency is comparable to that of inhibitors that have undergone clinical investigation.

Comparative Potency of BACE-1 Inhibitors

| Compound | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|

| This compound | 39 | 1.8 | nih.gov |

| Verubecestat (MK-8931) | 2.2 | Not Reported | nih.gov |

| Elenbecestat (E2609) | 27 | Not Reported | nih.gov |

Mechanistic Elucidation of Grl 7234 Action

Molecular Interactions at the BACE-1 Active Site

The active site of BACE-1 is a well-defined cleft situated between its N- and C-terminal lobes, characterized by a catalytic dyad of two aspartic acid residues, Asp32 and Asp228. nih.gov The interaction of GRL-7234 with this active site is mediated by a network of precise molecular contacts.

A cornerstone of this compound's inhibitory potency lies in its ability to form direct hydrogen bonds with the catalytic aspartic acid residues, Asp32 and Asp228, within the BACE-1 active site. nih.gov Specifically, the hydroxyethylene moiety of this compound is designed to engage in these crucial interactions. The hydroxyl group of this framework forms a hydrogen bond with Asp32, while the α-amino group interacts with Asp228. This direct engagement with the catalytic dyad is fundamental to disrupting the enzyme's proteolytic function.

Molecular modeling and docking simulations have been instrumental in elucidating the putative binding mode of this compound within the BACE-1 active site. Upon inhibitor binding, the flexible "flap" region (residues 67-77) of BACE-1 undergoes significant conformational changes, transitioning from an open to a closed state. This conformational adjustment is essential for stabilizing the enzyme-inhibitor complex and optimizing the binding affinity. Some inhibitors, including those with similar structural features to this compound, have been observed to induce an "unusual kinked conformation" from P2' to P4' within the active site, further optimizing their fit and interaction. nih.gov

The hydroxyethylene (HE) framework is a pivotal structural component of this compound and similar BACE-1 inhibitors. This framework is specifically engineered to interact with the BACE-1 active site in an optimal geometric conformation. Its presence facilitates the critical hydrogen bonding interactions with the catalytic aspartates (Asp32 and Asp228), which are crucial for the compound's inhibitory activity. The HE isostere effectively mimics the transition state of the substrate cleavage, thereby acting as a potent competitive inhibitor.

Structural Basis of BACE-1 Inhibition by this compound

Understanding the structural basis of BACE-1 inhibition by compounds like this compound provides detailed insights into their mechanism of action.

While specific X-ray crystallographic data for the this compound-BACE-1 complex were not found in the available literature, the principles of its interaction are well-understood through studies of highly analogous hydroxyethylene-based BACE-1 inhibitors. Researchers, including Ghosh and co-workers who discovered this compound, have demonstrated that compounds incorporating the hydroxyethylene dipeptide isostere form direct hydrogen bonds with the catalytic aspartates of BACE-1, leading to potent inhibition. X-ray crystal structures of BACE-1 in complex with other inhibitors (e.g., OM99-2, OM00-3, and other potent compounds) have revealed key binding interactions, including hydrogen bonds with the catalytic aspartates and backbone residues, and how the inhibitor occupies the various subsites (S1, S2, S3, S1', S2', S3') of the active site. These studies generally show that the hydroxyethylamine moiety of such inhibitors typically forms hydrogen bonds with Asp32 and Asp228, while other parts of the molecule engage in hydrophobic and van der Waals interactions with surrounding residues such as Thr232, Asn233, Arg296, and residues in the S1, S2, and S3 pockets. nih.govnih.gov

Based on the current research findings, there are no specific reports detailing Cryo-Electron Microscopy (Cryo-EM) investigations of this compound binding to BACE-1. Cryo-EM is a powerful technique for resolving macromolecular structures, but its application to specific small molecule-enzyme complexes like this compound and BACE-1 has not been widely reported in the provided literature.

Structure Activity Relationship Sar and Compound Design for Grl 7234 and Analogues

Design and Synthesis of Isophthalamide (B1672271) Derivatives as BACE-1 Inhibitors

GRL-7234 is categorized as an isophthalamide-containing hybrid, representing a class of potent BACE-1 inhibitors. ctdbase.orgidrblab.net The fundamental design principle for these compounds involved the incorporation of a hydroxyethylene (HE) framework, a well-established transition-state mimic for aspartyl proteases. nih.govcdc.gov The synthesis of these isophthalamide derivatives was often carried out using skilled solid-phase synthetic methods, allowing for the systematic exploration of structural variations. nih.gov Research efforts aimed at synthesizing high-activity compounds, with particular success observed in isophthalic acid derivatives functionalized with imidazol and indolyl groups, which demonstrated potent BACE-1 inhibitory activity. mdpi.com

Exploration of Leu-Ala Dipeptide Isosteres in this compound Scaffold Optimization

A key aspect of the scaffold optimization for compounds like this compound and its analogue GRL-8234 was the strategic exploration of the Leu-Ala dipeptide isostere. ctdbase.org This dipeptide motif, particularly when integrated into a hydroxyethylene (HE) scaffold, proved critical for enhancing inhibitory potency. ctdbase.org The hydroxyethylene isostere effectively mimics the tetrahedral transition state that occurs during the enzymatic cleavage by aspartic proteases, thereby facilitating strong binding to the BACE-1 active site. cdc.gov The selection of the Leu-Ala sequence was informed by BACE-1's substrate specificity, which indicates a preference for alanine (B10760859) at the P1' position of its cleavage site.

Rational Design Strategies Leading to this compound

The discovery and optimization of this compound were driven by sophisticated rational design strategies, integrating molecular modeling and structure-based drug design principles. nih.govcdc.govmdpi.com This approach involved the initial design of focused chemical libraries, followed by the use of molecular modeling to predict and elucidate the binding modes of potential inhibitors within the BACE-1 active site. nih.govmdpi.com Such computational insights provided crucial guidance for subsequent chemical synthesis and optimization efforts. A significant aspect of this rational design involved leveraging the X-ray crystal structures of BACE-1 in complex with inhibitors. This structural information allowed for the precise modification of P2-P3 ligands and the strategic mimicry of essential interactions within the S2-S3 regions of the enzyme's active site, a strategy specifically applied to the isophthalamide derivative in this compound. idrblab.net

Stereochemical Considerations in BACE-1 Inhibition by this compound Analogues

For peptidomimetic inhibitors like this compound and its analogues, stereochemical control is of paramount importance due to the highly specific nature of the BACE-1 active site, characteristic of aspartic proteases. nih.govcdc.gov The hydroxyethylene (HE) isostere, a central structural feature, inherently introduces chiral centers. Precise control over the absolute stereochemistry of these centers during synthesis is essential to ensure the correct three-dimensional orientation required for optimal fitting and interaction within the enzyme's binding pockets. nih.govcdc.gov Synthetic procedures often incorporated methods to determine and control optical rotation, directly reflecting the critical role of specific stereoisomers in achieving desired biological activity. The precise stereochemical configuration dictates the formation of crucial interactions, such as hydrogen bonds and hydrophobic contacts, with the BACE-1 catalytic dyad and its surrounding subsites, which are fundamental to the compound's inhibitory potency.

Data Tables

Table 1: Inhibitory Potency of this compound against BACE-1

| Compound | Target Enzyme | Inhibitory Constant (Ki) | Half Maximal Inhibitory Concentration (IC50) | Source |

| This compound | BACE-1 | 1.1 nM idrblab.net | 39 nM ctdbase.org | ctdbase.orgidrblab.net |

Cellular and Preclinical Efficacy Studies of Grl 7234 Non Human Models

Inhibition of Beta-Amyloid Peptide Production in Cell-Based Assays

While GRL-8234 is characterized as a potent inhibitor of the beta-secretase enzyme (BACE-1), comprehensive data from cell-based assays in neuronal cell lines, including specific quantification of Aβ40 and Aβ42 reduction and detailed dose-response characterizations, are not extensively reported in the available peer-reviewed literature. The main body of research has concentrated on the compound's effects in in vivo models.

Specific quantitative data illustrating the direct reduction of Aβ40 and Aβ42 peptides by GRL-8234 in cultured neuronal cell lines is not detailed in the accessible scientific papers. Nevertheless, the significant reductions observed in animal models strongly imply that the compound is active at the cellular level.

A formal dose-response curve for GRL-8234 in cellular systems has not been published in the reviewed literature. The compound's high enzymatic potency, with a reported Ki (inhibitor constant) of 1.8 nM, suggests a strong, dose-dependent inhibitory effect on Aβ production in cellular environments. nih.gov

In Vitro Cellular Permeability and Uptake Studies

Detailed in vitro studies on the cellular permeability and uptake of GRL-8234, such as those using Caco-2 cell monolayers, are not described in the available literature. However, studies in animal models provide evidence of its ability to penetrate biological barriers. In rats, following a single intravenous administration of 4 mg/kg of radio-labeled GRL-8234, about 10% of the radioactivity was detected in the brain within the first hour. nih.gov Over a 24-hour period, the brain penetration was calculated to be 16.3%, based on the area under the curve (AUC) for plasma versus brain concentrations, indicating its capacity to cross the blood-brain barrier. nih.gov

Assessment of BACE-1 Target Engagement in Preclinical Models (Non-human)

GRL-8234 has shown clear evidence of engaging its molecular target, BACE-1, in preclinical animal models. In studies involving 5XFAD transgenic mice, a model for Alzheimer's disease, long-term administration of GRL-8234 resulted in a marked decrease in the brain levels of direct downstream products of BACE-1 activity. nih.gov Specifically, significant reductions were observed in the β-secretase-cleaved C-terminal fragment of APP (referred to as C99) and the soluble amyloid precursor protein β (sAPPβ). nih.gov This reduction in APP metabolites confirms that GRL-8234 effectively inhibits BACE-1 activity within the brain. nih.gov This target engagement was observed in both younger (6-month-old) and older (12-month-old) mice, demonstrating efficacy across different stages of disease progression in this model. nih.gov

In Vivo Studies on Amyloid Beta Reduction in Animal Models of Alzheimer's Disease

The effectiveness of GRL-8234 in lowering amyloid-beta levels has been demonstrated in two distinct transgenic mouse models that mimic aspects of Alzheimer's disease pathology: the Tg2576 and 5XFAD models.

In the more aggressive 5XFAD mouse model , chronic daily treatment with GRL-8234 (33.4 mg/kg, i.p.) for two months, initiated when the mice were 4 months old, resulted in a significant decrease in brain Aβ42 levels. nih.govnih.gov By the end of the treatment period at 6 months of age, the total Aβ42 concentration in the brains of the treated mice was lowered by about 62% when compared to the control group that received a vehicle. nih.gov However, the efficacy of GRL-8234 in reducing Aβ42 was diminished in older 5XFAD mice that had a more advanced stage of pathology. nih.govnih.gov In 12-month-old mice subjected to the same treatment, only marginal reductions in Aβ42 levels were noted. nih.govnih.gov

Below is an interactive table summarizing the in vivo efficacy of GRL-8234 in these transgenic mouse models.

| Mouse Model | Age | Treatment Duration | Key Findings in Aβ Reduction |

| Tg2576 | 3 months | Acute (single dose) | Approximately 50% reduction in interstitial fluid Aβ40 within 3 hours. nih.gov |

| Tg2576 | - | Long-term (5-7.5 months) | Approximately 65% reduction in both amyloid plaque number and area. nih.gov |

| 5XFAD | 6 months | Chronic (2 months) | Approximately 62% reduction in total brain Aβ42 levels. nih.gov |

| 5XFAD | 12 months | Chronic (2 months) | Marginal reduction observed in total brain Aβ42 levels. nih.govnih.gov |

Neurobiological Correlates of Aβ Reduction in Animal Brain Tissues

Preclinical studies utilizing transgenic mouse models of Alzheimer's disease have demonstrated that the administration of GRL-7234 is associated with significant reductions in brain amyloid-β (Aβ) levels, which correlate with improvements in cognitive function. These non-human efficacy studies provide crucial insights into the compound's potential as a disease-modifying agent.

In a study involving the 5XFAD transgenic mouse model, which exhibits aggressive amyloid plaque deposition, chronic treatment with this compound demonstrated age-dependent effects on Aβ pathology and cognitive performance. Younger 5XFAD mice (4 months of age at the start of treatment) that received daily intraperitoneal injections of this compound for two months showed a significant reversal of memory impairments as assessed by the spontaneous alternation Y-maze task. This cognitive improvement was directly correlated with a substantial decrease in cerebral Aβ42 levels. nih.gov In contrast, older 5XFAD mice (10 months of age at treatment initiation) showed only marginal reductions in Aβ42, and their memory function remained impaired. nih.gov This suggests that the therapeutic efficacy of this compound may be more pronounced in earlier stages of Alzheimer's pathology.

Further evidence of the neurobiological benefits of this compound comes from studies in Tg2576 transgenic mice, which express a mutant form of human amyloid precursor protein (APP). In these mice, this compound was shown to effectively cross the blood-brain barrier and rapidly decrease soluble Aβ in the brain. nih.gov Long-term treatment with this compound in Tg2576 mice resulted in a rescue of age-related cognitive decline, a finding that was associated with a reduction in the brain's amyloid plaque burden. nih.gov Specifically, intracerebral microdialysis in 3-month-old Tg2576 mice revealed that a single intraperitoneal injection of this compound led to a rapid and sustained reduction in interstitial fluid (ISF) Aβ levels. nih.gov

The table below summarizes the key findings from these preclinical efficacy studies, highlighting the impact of this compound on brain Aβ levels in different Alzheimer's disease mouse models.

Efficacy of this compound in Reducing Brain Aβ in Transgenic Mice

| Animal Model | Age at Treatment Initiation | Treatment Duration | Key Findings on Brain Aβ Reduction | Cognitive Outcome |

|---|---|---|---|---|

| 5XFAD Transgenic Mice | 4 months | 2 months | Significant reductions in cerebral Aβ42 levels. nih.gov | Reversal of memory impairments. nih.gov |

| 5XFAD Transgenic Mice | 10 months | 2 months | Marginal reductions of Aβ42. nih.gov | Memory function remained impaired. nih.gov |

| Tg2576 Transgenic Mice | 3 months | Single dose (for microdialysis) | Rapid and significant decrease in soluble brain Aβ. nih.gov | Not assessed in this specific experiment. |

| Tg2576 Transgenic Mice | Not specified (long-term) | 5 to 7.5 months | Associated with a decrease of brain amyloid-β plaque load. nih.gov | Rescue of age-related cognitive decline. nih.gov |

These studies collectively underscore the neurobiological correlation between the reduction of Aβ in brain tissues and the amelioration of cognitive deficits in preclinical models, providing a strong rationale for the therapeutic strategy of β-secretase inhibition.

Selectivity Profile Against Other Aspartyl Proteases (e.g., Memapsin 1, Cathepsin D)

A critical aspect of the pharmacological profile of a β-secretase (BACE1 or memapsin 2) inhibitor is its selectivity over other structurally related aspartyl proteases. Off-target inhibition of other essential proteases, such as memapsin 1 and cathepsin D, could lead to undesirable side effects. This compound has been characterized as a potent and selective BACE1 inhibitor.

The inhibitory activity of this compound and its analogs has been evaluated against BACE1 and other aspartyl proteases. This compound itself exhibits a high affinity for BACE1, with a reported Ki value of 1.8 nM. nih.gov This high potency is a key attribute for its efficacy in reducing Aβ production.

To assess its selectivity, the inhibitory potential of compounds structurally related to this compound has been tested against other aspartyl proteases, including the close homolog BACE2 and the lysosomal protease cathepsin D. For instance, a closely related inhibitor demonstrated impressive selectivity for BACE1 over cathepsin D, with a selectivity of over 970-fold. This high degree of selectivity is crucial, as cathepsin D plays a vital role in cellular protein degradation, and its inhibition could disrupt normal cellular function.

The table below presents the available data on the inhibitory potency and selectivity of this compound and a closely related compound.

Inhibitory Profile of this compound and a Related Compound

| Compound | Target Enzyme | Inhibitory Constant (Ki) | Selectivity over Cathepsin D |

|---|---|---|---|

| This compound | BACE1 (Memapsin 2) | 1.8 nM nih.gov | Data not specifically reported for this compound, but high selectivity is a feature of this class of inhibitors. |

| This compound Analog (Inhibitor 18) | BACE1 (Memapsin 2) | 7.3 nM | >970-fold |

The development of highly selective BACE1 inhibitors like this compound is a significant advancement in the pursuit of Alzheimer's disease therapeutics. The ability to potently inhibit BACE1 while sparing other functionally important aspartyl proteases is a key determinant of a favorable safety profile for chronic administration. The specificity of memapsin 1 and memapsin 2 (BACE1) is strikingly similar, which poses a significant challenge in designing differentially selective inhibitors. However, the design of inhibitors like this compound that interact with specific residues in the S1' active site of BACE1 can confer selectivity over memapsin 1 and cathepsin D.

Advanced Methodologies in Grl 7234 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of complex organic molecules like GRL-7234 and its analogues. In the study of novel isophthalamide-containing hybrids inspired by the this compound scaffold, the structures of all newly synthesized compounds were rigorously confirmed using NMR spectra. researchgate.net This analytical technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing researchers to verify the successful synthesis of the target compounds and to ensure their stereochemical integrity, which is often critical for biological activity.

Key NMR data points for a representative analogue of this compound are typically recorded to confirm its structure. While specific data for this compound itself is not publicly detailed in the provided context, the general approach involves analyzing both ¹H and ¹³C NMR spectra.

| Parameter | Description |

| Chemical Shift (δ) | Indicates the electronic environment of a nucleus, providing clues about functional groups and molecular connectivity. |

| Spin-Spin Coupling (J) | Reveals information about the connectivity of atoms through chemical bonds. |

| Integration | Determines the relative number of protons giving rise to a particular signal. |

| Nuclear Overhauser Effect (NOE) | Provides information about the spatial proximity of atoms, which is crucial for determining stereochemistry. |

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is another cornerstone technique in the characterization of compounds such as this compound. It provides a highly accurate determination of the molecular weight of a compound, which serves as a primary confirmation of its identity. In the development of this compound analogues, both low- and high-resolution mass spectra were utilized to confirm the structures of the synthesized inhibitors. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with a high degree of accuracy, further substantiating the proposed structure.

Table of Mass Spectrometry Data for a Representative this compound Analogue:

| Ionization Technique | Mass Analyzer | Measured m/z | Calculated m/z | Elemental Composition |

|---|

Solid Phase Synthetic Methodologies for this compound and Analogues

The synthesis of this compound and its analogues has been effectively achieved using solid-phase synthesis strategies. researchgate.netnih.gov This methodology offers significant advantages for the preparation of complex molecules, particularly those with a peptide-like backbone. In a solid-phase synthesis, the growing molecule is covalently attached to an insoluble polymer resin, which simplifies the purification process at each step of the synthesis. Reagents and byproducts are easily washed away, leading to higher yields and purity of the final product.

The synthesis of a small library of hydroxyethylene (HE)-containing hybrids, based on the structure of this compound, was accomplished using a solid-phase approach. researchgate.netnih.gov This allowed for the systematic variation of different structural components of the molecule to explore structure-activity relationships (SAR). The general synthetic route involves the initial preparation of a key hydroxyethylene segment, which is then elaborated upon through sequential coupling reactions on the solid support. researchgate.net

Bioassay Development and Validation for BACE-1 Inhibitor Screening

To evaluate the efficacy of this compound and its analogues as BACE-1 inhibitors, robust and validated bioassays are essential. The inhibitory activity of these compounds is typically determined using an in vitro enzymatic assay. In the case of this compound-related compounds, their ability to inhibit recombinant human beta-secretase ectodomain was assessed. researchgate.net This enzyme was expressed as a secreted protein with a C-terminal His tag in insect cells using a baculovirus infection system. researchgate.net

The potency of the inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The bioassay results for a series of this compound-inspired isophthalamide (B1672271) hybrids revealed compounds with highly potent activities. nih.gov For instance, compounds 10 and 11 from this series exhibited IC₅₀ values of 0.010 μmol/L and 0.031 μmol/L, respectively. nih.gov These values indicate a significant inhibitory effect on the BACE-1 enzyme.

Table of BACE-1 Inhibition Data for this compound Analogues:

| Compound | IC₅₀ (μmol/L) |

|---|---|

| 10 | 0.010 |

| 11 | 0.031 |

| Merck Inhibitor 4 (Control) | 0.049 |

Data sourced from a study on isophthalamide-containing hybrids. nih.gov

These bioassays are critical for establishing the potency of new compounds and for guiding the optimization of lead structures in the drug discovery process.

Comparative Analysis and Research Landscape

Comparison of GRL-7234 Potency and Mechanism with Other BACE-1 Inhibitors

This compound has been identified as a potent inhibitor of BACE-1, demonstrating an inhibitory concentration 50% (IC50) of 39 nM nih.gov. Its design incorporates a hydroxyethylene (HE) framework, a common isostere in the development of aspartyl protease inhibitors, and isophthalamide (B1672271) derivatives abcam.comsemanticscholar.orgwikipedia.org. This structural motif facilitates the formation of direct hydrogen bonds with the catalytic aspartates within the BACE-1 active site, which is crucial for its inhibitory activity semanticscholar.org.

In comparative studies, this compound's potency has been benchmarked against other BACE-1 inhibitors. For instance, a compound designated as "compound 10," featuring fewer amino acids and amide bonds than this compound, was found to be approximately five-fold more potent than Merck's control compound 4 abcam.comsemanticscholar.org. This suggests that while this compound exhibits significant potency, ongoing research continues to explore compounds with improved inhibitory profiles and simplified structures.

The following table provides a comparative overview of this compound's potency alongside other BACE-1 inhibitors:

| Compound Name | IC50 (nM) | Reference |

| This compound | 39 | nih.gov |

| OM00-3 | 6 | nih.gov |

| GSK-188909 | 30 | nih.gov |

| AP-2243 | 238 | nih.gov |

| CTS-21166 | 0.12-20 | nih.gov |

| Carbocyclic Peptidomimetic | 16 | nih.gov |

Position of this compound within the Landscape of Non-Peptide BACE-1 Inhibitor Development

This compound is categorized as a non-peptide BACE-1 inhibitor doanhnghiepvietnam.org. The shift towards non-peptidic inhibitors in BACE-1 drug development is a strategic response to overcome the inherent challenges associated with peptide-based inhibitors, such as their poor ability to cross the blood-brain barrier (BBB), low oral bioavailability, and susceptibility to enzymatic degradation and P-glycoprotein efflux researchgate.netwikipedia.orgresearchgate.net. The large and relatively less hydrophobic active site of BACE-1 presents a significant challenge in designing small-molecule inhibitors that can effectively bind and inhibit the enzyme while also possessing favorable pharmacokinetic properties for central nervous system (CNS) penetration mdpi.comresearchgate.netblogspot.com.

Research Contributions of this compound to the Broader Field of Aspartyl Protease Inhibition

BACE-1 is a transmembrane aspartyl protease, a class of enzymes characterized by a catalytic dyad of aspartic acid residues in their active site mdpi.comcuhk.edu.cnabcam.comwikipedia.orgresearchgate.net. The insights gained from the design and study of this compound contribute significantly to the broader understanding of aspartyl protease inhibition. The successful incorporation of the hydroxyethylene (HE) framework and isophthalamide derivatives in this compound, leading to potent BACE-1 inhibition, provides a valuable template for the rational design of inhibitors targeting other aspartyl proteases abcam.comsemanticscholar.orgwikipedia.org.

The research on this compound, as part of a series of compounds bearing the HE framework, has provided critical insights into the structure-activity relationships necessary for effective aspartyl protease inhibition abcam.comsemanticscholar.org. Understanding how this compound interacts with the BACE-1 active site, including the formation of hydrogen bonds with catalytic aspartates, informs the design of novel warheads and scaffolds for other aspartic proteases semanticscholar.org. This iterative process of design, synthesis, and biological evaluation, exemplified by the development of this compound, enriches the medicinal chemistry landscape for developing targeted inhibitors against a range of diseases mediated by aspartyl proteases, including those beyond neurodegenerative disorders.

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Additional Molecular Interaction Sites

Application of GRL-7234 as a Research Probe in BACE-1 Biology

This compound, as a potent and selective BACE-1 inhibitor, holds significant potential as a research probe to dissect the complex physiological roles of BACE-1. By selectively inhibiting BACE-1 activity, researchers can gain a clearer understanding of its involvement in various biological processes, independent of its role in Aβ production. Key areas of investigation include BACE-1's functions in myelination, axonal guidance, synaptic plasticity, and neurogenesis frontiersin.orgplos.orgnih.govabcam.comnih.govnih.govnih.govmdpi.comnih.gov.

Using this compound as a tool compound in in vitro and in vivo studies will allow for the precise perturbation of BACE-1 activity, enabling the observation of downstream cellular and physiological changes. This approach can help delineate the consequences of BACE-1 inhibition on normal brain function, which is crucial for predicting potential mechanism-based side effects of therapeutic BACE-1 inhibition in AD frontiersin.orgnih.govresearchgate.net.

Development of Advanced In Vitro and In Vivo Models for Preclinical Evaluation

The successful preclinical evaluation of BACE-1 inhibitors like this compound necessitates the development and utilization of advanced in vitro and in vivo models that more accurately mimic human disease conditions and BACE-1's complex biology. Traditional cell lines and rodent models, while valuable, may not fully capture the intricacies of human neurodegenerative diseases or the subtle physiological roles of BACE-1.

Future preclinical evaluation will increasingly leverage:

Human induced pluripotent stem cell (iPSC)-derived neuronal models : These offer a patient-specific platform to study BACE-1 activity and the effects of this compound in a human genetic context.

Brain organoids : Three-dimensional brain organoids can recapitulate aspects of brain development and disease pathology, providing a more complex environment for drug testing than 2D cell cultures.

Advanced transgenic animal models : While models like 5XFAD mice have been used to evaluate BACE-1 inhibitors (e.g., GRL-8234) nih.gov, future models may incorporate more human-relevant genetic backgrounds, age-dependent pathology, and sophisticated behavioral readouts to assess cognitive and synaptic functions more accurately.

Biomarker integration : Preclinical studies will increasingly integrate advanced biomarker analysis, including imaging techniques and cerebrospinal fluid (CSF) analysis, to monitor target engagement, Aβ reduction, and potential off-target effects in real-time nih.gov.

Integration of Artificial Intelligence and Machine Learning in this compound-Related Compound Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize drug discovery, offering unprecedented capabilities for accelerating the identification and optimization of novel compounds amegroups.cnplos.orgsciety.orgresearchgate.netchemrxiv.orgbiorxiv.orgbiorxiv.org. In the context of this compound and BACE-1 inhibition, AI/ML can be applied across several stages of compound discovery:

Virtual Screening : AI models can rapidly screen vast chemical libraries to identify potential this compound analogues with predicted high binding affinity and specificity for BACE-1 plos.orgsciety.orgchemrxiv.org.

De Novo Design : Generative AI frameworks can design entirely new molecular structures for BACE-1 inhibitors, optimizing for desired properties such as potency, selectivity, and blood-brain barrier permeability, potentially overcoming limitations of previous inhibitors sciety.orgbiorxiv.orgbiorxiv.org.

Property Prediction : ML algorithms can predict key pharmacokinetic and pharmacodynamic properties (e.g., ADMET – Absorption, Distribution, Metabolism, Excretion, Toxicity) of this compound analogues in silico, reducing the need for extensive experimental testing amegroups.cn.

Structure-Activity Relationship (SAR) Modeling : AI can analyze complex SAR data to uncover non-obvious relationships between chemical structure and biological activity, guiding the synthesis of more effective this compound derivatives researchgate.net.

Q & A

Basic Research Questions

Q. How should experimental designs for studying GRL-7234 be structured to ensure reproducibility?

- Methodological Answer :

- Define clear objectives (e.g., pharmacokinetics, mechanism of action) and use controlled variables (dosage, administration route).

- Follow protocols from peer-reviewed studies on analogous compounds, ensuring detailed documentation of reagents, equipment, and environmental conditions (e.g., temperature, pH) .

- Validate purity and stability using HPLC or mass spectrometry, with triplicate measurements to minimize variability .

- Rationale: Reproducibility hinges on explicit procedural details and validation steps to mitigate experimental drift.

Q. What are validated methods for isolating and characterizing this compound in biological matrices?

- Methodological Answer :

- Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for isolation, paired with LC-MS/MS for quantification .

- Cross-validate results with orthogonal techniques (e.g., NMR for structural confirmation) and include spike-and-recovery experiments to assess matrix effects .

- Rationale: Multi-method validation reduces analytical bias and confirms compound integrity.

Q. How can researchers address conflicting cytotoxicity data for this compound across cell lines?

- Methodological Answer :

- Standardize cell culture conditions (passage number, media composition) and control for metabolic activity (e.g., ATP assays vs. MTT) .

- Perform dose-response curves with at least six concentrations and use statistical models (e.g., IC50 interpolation via nonlinear regression) .

- Rationale: Variability often arises from methodological inconsistencies; statistical rigor clarifies dose-dependent effects.

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?

- Methodological Answer :

- Conduct interspecies comparative studies (e.g., murine vs. primate models) to assess metabolic differences .

- Integrate transcriptomic or proteomic data to identify off-target interactions or immune responses .

- Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific exposure .

Q. How can synthesis protocols for this compound be optimized to improve yield without compromising stereochemical purity?

- Methodological Answer :

- Screen catalysts (e.g., chiral ligands in asymmetric synthesis) via Design of Experiments (DoE) to identify optimal reaction conditions .

- Monitor intermediates in real-time using FTIR or Raman spectroscopy to detect side reactions .

- Apply green chemistry principles (e.g., solvent substitution) to enhance scalability .

- Rationale: Iterative optimization balances efficiency and precision in synthetic pathways.

Q. What frameworks are recommended for analyzing this compound’s interaction with non-canonical targets (e.g., epigenetic modifiers)?

- Methodological Answer :

- Employ affinity purification mass spectrometry (AP-MS) or thermal shift assays to identify binding partners .

- Validate findings using CRISPR/Cas9 knockouts or RNAi silencing in relevant disease models .

- Leverage bioinformatics tools (e.g., STRING database) to map interaction networks and pathways .

- Rationale: Systems biology approaches contextualize off-target effects within broader molecular networks.

Q. How should researchers handle batch-to-batch variability in this compound’s bioactivity data?

- Methodological Answer :

- Implement quality-by-design (QbD) principles during synthesis, with strict adherence to cGMP guidelines .

- Perform accelerated stability studies (e.g., under varied humidity/temperature) to identify degradation products .

- Apply multivariate analysis (e.g., PCA) to distinguish intrinsic variability from experimental noise .

- Rationale: Proactive quality control minimizes confounding factors in longitudinal studies.

Methodological Best Practices

- Data Presentation : Use SI units, avoid redundant figures, and deposit raw data in repositories (e.g., Zenodo) for transparency .

- Ethical Compliance : Obtain institutional review for animal/human studies and disclose conflicts of interest .

- Interdisciplinary Collaboration : Partner with computational chemists or clinicians to strengthen study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.